molecular formula C11H15BrN2O B13558507 2-Bromo-3-[(piperazin-1-yl)methyl]phenol

2-Bromo-3-[(piperazin-1-yl)methyl]phenol

Cat. No.: B13558507
M. Wt: 271.15 g/mol
InChI Key: BFEFJFUDPWILAA-UHFFFAOYSA-N
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Description

2-Bromo-3-[(piperazin-1-yl)methyl]phenol is an organic compound that features a bromine atom, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 2-bromo-3-formylphenol with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenol derivatives.

    Substitution: Various substituted phenol derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-[(piperazin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The bromine atom can also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    4-Methyl-3-(piperazin-1-yl)cinnoline: Investigated for its antifungal properties.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Studied for its potential as an antibacterial agent.

Uniqueness

2-Bromo-3-[(piperazin-1-yl)methyl]phenol is unique due to the presence of the bromine atom, which can enhance its reactivity and interaction with biological targets. The combination of the piperazine ring and the phenol group also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

2-bromo-3-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C11H15BrN2O/c12-11-9(2-1-3-10(11)15)8-14-6-4-13-5-7-14/h1-3,13,15H,4-8H2

InChI Key

BFEFJFUDPWILAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)O)Br

Origin of Product

United States

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